H-Arg(pmc)-otbu
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(pmc)-otbu typically involves the protection of the arginine molecule with the pentamethylchromane sulfonyl (pmc) group and the tert-butyl ester (otbu) group. The process begins with the protection of the guanidine group of arginine using the pmc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
H-Arg(pmc)-otbu undergoes several types of chemical reactions, including:
Substitution Reactions: The pmc and otbu groups can be selectively removed under specific conditions to yield the free arginine molecule.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to remove the otbu group, while the pmc group can be removed using strong acids like hydrochloric acid (HCl).
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of dilute HCl, while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include free arginine, arginine derivatives, and various by-products depending on the reaction conditions and reagents used .
Scientific Research Applications
H-Arg(pmc)-otbu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medical Research: This compound is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is used in the production of various biotechnological products, including enzymes, antibodies, and vaccines.
Mechanism of Action
The mechanism of action of H-Arg(pmc)-otbu involves its role as a protected arginine derivative in peptide synthesis. The protective groups (pmc and otbu) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and receptors, through its arginine moiety, which is essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
H-Arg(Mtr)-Gly-OMe: Another arginine derivative used in peptide synthesis with different protective groups.
Fmoc-Arg(Pbf)-OH: A commonly used arginine derivative in SPPS with the Fmoc and Pbf protective groups.
Uniqueness
H-Arg(pmc)-otbu is unique due to its specific protective groups, which offer distinct advantages in terms of stability and ease of removal. The pmc group provides robust protection for the guanidine group, while the otbu group offers stability under a wide range of conditions .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVRFAJTNFQBC-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469996 | |
Record name | tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169543-81-1 | |
Record name | tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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